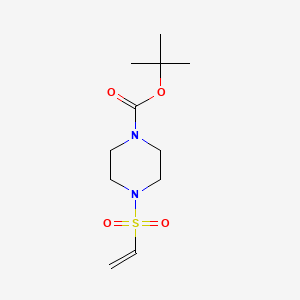
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-formylbenzamido)propyl)carbamate typically involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting benzoyl chloride with p-hydroxyaniline to produce (3-formyl-4-hydroxyphenyl)methanamine.
Introduction of the tert-Butyl Group: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies to understand the interaction of carbamate derivatives with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3-(4-formylbenzamido)propyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-(4-fluorobenzamido)propyl)carbamate: Similar structure but with a fluorine atom instead of a formyl group.
Tert-butyl (3-benzamidopropyl)carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: Contains a hydroxymethyl group, which alters its reactivity and applications.
Uniqueness
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl N-[3-[(4-formylbenzoyl)amino]propyl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-9-17-14(20)13-7-5-12(11-19)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
OSNVFRMHOVCOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)



![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)





![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)



